molecular formula C6H5ClFNO2S B3335448 2-Chloro-5-fluorobenzenesulfonamide CAS No. 1208077-16-0

2-Chloro-5-fluorobenzenesulfonamide

Cat. No.: B3335448
CAS No.: 1208077-16-0
M. Wt: 209.63
InChI Key: YAYZQLYBTWWZTG-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with chlorine at position 2, fluorine at position 5, and a sulfonamide (-SO₂NH₂) group. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity, stability, and tunable electronic properties .

Properties

IUPAC Name

2-chloro-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYZQLYBTWWZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679244
Record name 2-Chloro-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-16-0
Record name 2-Chloro-5-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorobenzenesulfonamide typically involves the sulfonation of 2-chloro-5-fluorobenzene. One common method includes the reaction of 2-chloro-5-fluorobenzene with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

2-Chloro-5-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and fluorine atoms can also participate in various interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and substituent effects of 2-Chloro-5-fluorobenzenesulfonamide with its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications Source
This compound Not found C₆H₅ClFNO₂S ~209.63 (calc.) Cl (C2), F (C5), -SO₂NH₂ Hypothetical; inferred reactivity N/A
2-Amino-4-chloro-5-fluorobenzenesulfonamide 1986-83-0 C₆H₆ClFN₂O₂S 224.64 NH₂ (C2), Cl (C4), F (C5) Synthetic intermediate for bioactive molecules
5-Chlorothiophene-2-sulfonamide - C₄H₃ClNO₂S₂ 203.66 Cl (thiophene C5), -SO₂NH₂ Used in drug discovery; thiophene enhances π-electron delocalization
5-Chloro-2-methyl-benzenesulfonamide 51896-26-5 C₇H₈ClNO₂S 205.66 Cl (C5), CH₃ (C2) Intermediate for agrochemicals; methyl group increases hydrophobicity
2-Chloro-5-(hydroxymethyl)benzenesulfonamide - C₇H₈ClNO₃S 221.66 Cl (C2), -CH₂OH (C5) Hydroxymethyl improves solubility in polar solvents
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the benzene ring, influencing reactivity in cross-coupling or nucleophilic substitution reactions . Thiophene vs.

Biological Activity

2-Chloro-5-fluorobenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, with chlorine and fluorine substituents at the 2 and 5 positions, respectively. Its chemical structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity . It primarily acts by inhibiting bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) . The presence of chlorine and fluorine enhances its binding affinity to these targets, leading to effective inhibition of bacterial growth.

The compound's mechanism involves:

  • Inhibition of PBPs : By binding to these proteins, it disrupts the synthesis of peptidoglycan, a vital component of bacterial cell walls.
  • Molecular Docking Studies : These studies suggest that the unique combination of chlorine and fluorine atoms facilitates stronger interactions within enzyme active sites, enhancing antibacterial efficacy .

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its potential in cancer therapy . It targets key signaling pathways such as PI3K/Akt/mTOR, which are crucial in various malignancies .

Case Studies

  • In Vitro Studies : In laboratory settings, the compound has shown promise in inhibiting cancer cell proliferation by modulating these pathways. For instance, studies have demonstrated reduced viability in cancer cell lines treated with this compound.
  • Animal Models : Preliminary studies in animal models suggest that it may help suppress tumor growth, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameKey FeaturesBiological Activity
This compoundChlorine at position 2, fluorine at 5Antibacterial; potential anticancer
2-Chloro-4-fluorobenzenesulfonamideChlorine at position 2, fluorine at 4Antibacterial
4-FluorobenzenesulfonamideFluorine at position 4Antibacterial

This table illustrates that while similar compounds exhibit antibacterial properties, the specific positioning of substituents significantly influences their overall biological activity.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Antiviral Activity : Emerging research suggests that this compound may also possess antiviral properties against various strains of influenza viruses .
  • Cellular Impact : In vitro assays indicate that it does not exhibit cytotoxic effects on human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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